molecular formula C15H30O4S B11964895 3-(Dodecylsulfonyl)propanoic acid

3-(Dodecylsulfonyl)propanoic acid

Cat. No.: B11964895
M. Wt: 306.5 g/mol
InChI Key: BYSJGTIFJVSZIG-UHFFFAOYSA-N
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Description

3-(Dodecylsulfonyl)propanoic acid is a sulfonic acid derivative characterized by a dodecyl chain (C12) attached to a sulfonyl group (-SO₂-) at the β-position of a propanoic acid backbone. This structure confers unique physicochemical properties, including strong acidity due to the electron-withdrawing sulfonyl group and amphiphilic behavior from the long alkyl chain. These features make it valuable in surfactant applications, pharmaceutical intermediates, and materials science. Its stability and polarity contrast with thioether or sulfoxide analogs, which are less oxidized and more reactive .

Properties

Molecular Formula

C15H30O4S

Molecular Weight

306.5 g/mol

IUPAC Name

3-dodecylsulfonylpropanoic acid

InChI

InChI=1S/C15H30O4S/c1-2-3-4-5-6-7-8-9-10-11-13-20(18,19)14-12-15(16)17/h2-14H2,1H3,(H,16,17)

InChI Key

BYSJGTIFJVSZIG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCS(=O)(=O)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dodecane-1-sulfonyl)-propionic acid typically involves the sulfonation of dodecane followed by the introduction of a propionic acid group. One common method includes the use of sulfuryl chloride to sulfonate dodecane under photochemical conditions. The resulting dodecane-1-sulfonyl chloride is then reacted with a suitable propionic acid derivative to yield the final product .

Industrial Production Methods: In industrial settings, the production of 3-(Dodecane-1-sulfonyl)-propionic acid may involve large-scale sulfonation reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The sulfonyl group in 3-(Dodecane-1-sulfonyl)-propionic acid can undergo oxidation reactions, often leading to the formation of sulfonic acids.

    Reduction: Reduction of the sulfonyl group can yield sulfides or thiols, depending on the reagents and conditions used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: 3-(Dodecane-1-sulfonyl)-propionic acid is used as a surfactant in various chemical reactions, aiding in the solubilization of hydrophobic compounds and enhancing reaction rates.

Biology: In biological research, this compound can be used to study membrane dynamics and protein-lipid interactions due to its surfactant properties.

Medicine: The compound’s surfactant nature makes it useful in drug delivery systems, where it can help in the formulation of hydrophobic drugs.

Industry: Industrially, 3-(Dodecane-1-sulfonyl)-propionic acid is used in the formulation of detergents, emulsifiers, and corrosion inhibitors .

Mechanism of Action

The primary mechanism of action of 3-(Dodecane-1-sulfonyl)-propionic acid is its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The sulfonyl group interacts with water molecules, while the long alkyl chain interacts with hydrophobic substances, facilitating their dispersion in water .

Comparison with Similar Compounds

Structural Analogues: Sulfonyl vs. Thioether/Sulfinyl Derivatives

The oxidation state of sulfur in the substituent significantly impacts chemical behavior.

Compound Sulfur Oxidation State Functional Group Key Properties Applications References
3-(Dodecylsulfonyl)propanoic acid +6 (sulfonyl) -SO₂- High polarity, acidic, stable Surfactants, detergents
3-(Dodecylthio)propanoic acid -2 (thioether) -S- Lipophilic, oxidizable to sulfonyl Precursor in synthesis
3-(Ethylsulfinyl)propanoic acid +4 (sulfinyl) -SO- Moderate polarity, chiral center Pharmaceutical intermediates
  • Key Findings :
    • Sulfonyl groups enhance water solubility and stability compared to thioethers, which are prone to oxidation .
    • Sulfinyl derivatives exhibit chirality, making them relevant in asymmetric synthesis .

Chain Length Variation in Sulfonyl Derivatives

Alkyl chain length influences hydrophobicity and self-assembly properties.

Compound Alkyl Chain Length Molecular Weight Solubility (Water) Critical Micelle Concentration (CMC)
3-(Methylsulfonyl)propanoic acid C1 152.17 g/mol High High (weak surfactant)
This compound C12 ~308.4 g/mol Low Low (strong surfactant)
  • Key Findings :
    • Longer chains (e.g., dodecyl) reduce water solubility but improve surfactant efficacy due to lower CMC .
    • Methylsulfonyl analogs are more water-soluble but lack significant amphiphilic behavior .

Aromatic vs. Aliphatic Sulfonyl Substituents

Aromatic substituents alter electronic properties and biological interactions.

Compound Substituent Key Features Biological Activity References
3-(Phenylsulfonyl)propanoic acid Phenyl (-C₆H₅) Conjugated π-system, rigid structure Enzyme inhibition, drug design
This compound Dodecyl (-C₁₂H₂₅) Flexible, lipophilic tail Surfactant, membrane disruption
  • Key Findings :
    • Phenylsulfonyl derivatives interact with aromatic receptors in enzymes, useful in drug design .
    • Aliphatic chains (e.g., dodecyl) enhance membrane-disrupting activity, relevant in antimicrobial applications .

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